molecular formula C21H28NO6P B1668530 3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid CAS No. 187608-26-0

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid

Cat. No. B1668530
M. Wt: 421.4 g/mol
InChI Key: AKUSEWDIEMJQBM-BEFAXECRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 62349 is a GABAB receptor antagonist.

Scientific Research Applications

Benzoic Acid Derivatives in Phytochemistry

Research on benzoic acid derivatives like 3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid has led to the discovery of compounds with potential pharmaceutical significance. For instance, studies on Stocksia brahuica revealed the isolation of new benzoic acid derivatives with potential biological activities (Ali et al., 1998).

Marine-Derived Fungal Compounds

Marine-derived fungi like Aspergillus carneus have been found to produce phenyl ether derivatives, which include benzoic acid analogs. These compounds exhibit notable antioxidant activities, suggesting their potential application in pharmacology (Xu et al., 2017).

Phenolic Compounds in Medicinal Plants

Phenolic compounds derived from roots of medicinal plants, such as Scorzonera judaica, include derivatives of benzoic acid. These compounds are evaluated for their cytotoxic activity, indicating their relevance in cancer research and potential therapeutic applications (Bader et al., 2011).

Chemical Studies on Benzoic Acid Derivatives

Quantum chemical studies on substituted benzoic acids, including derivatives similar to the compound , provide insights into their chemical properties and potential applications in various fields, including materials science and drug design (Sainsbury, 1975).

Corrosion Inhibition Efficiency

Research on α-aminophosphonic acids, closely related to the chemical structure of interest, demonstrates their application in corrosion inhibition, highlighting their importance in industrial and engineering fields (Djenane et al., 2019).

Synthesis and Structural Characterization

The synthesis and structural characterization of novel methoxyamino derivatives of benzoic acid provide valuable information for the development of new compounds with potential applications in various scientific fields, including materials science and drug development (Bem et al., 2018).

properties

CAS RN

187608-26-0

Product Name

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid

Molecular Formula

C21H28NO6P

Molecular Weight

421.4 g/mol

IUPAC Name

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid

InChI

InChI=1S/C21H28NO6P/c1-15(17-5-4-6-18(11-17)21(24)25)22(2)12-19(23)14-29(26,27)13-16-7-9-20(28-3)10-8-16/h4-11,15,19,23H,12-14H2,1-3H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1

InChI Key

AKUSEWDIEMJQBM-BEFAXECRSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)N(C)C[C@@H](CP(=O)(CC2=CC=C(C=C2)OC)O)O

SMILES

CC(C1=CC(=CC=C1)C(=O)O)N(C)CC(CP(=O)(CC2=CC=C(C=C2)OC)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)N(C)CC(CP(=O)(CC2=CC=C(C=C2)OC)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

((3-1-(R)-((4-methoxyphenyl-methyl)hydroxyphosphinyl)-2-(S)-hydroxypropyl)aminoethyl)benzoic acid
CGP 62349
CGP-62349

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid
Reactant of Route 2
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid
Reactant of Route 3
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid
Reactant of Route 4
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid
Reactant of Route 5
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid
Reactant of Route 6
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid

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